

Preclinical Safety and Tolerability of Hydroxypropyl-Beta-Cyclodextrin: A Technical Guide

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Compound of Interest

Compound Name: Hydroxypropyl-beta-cyclodextrin

Cat. No.: B1673982

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Introduction

Hydroxypropyl-beta-cyclodextrin (HP β CD) is a cyclic oligosaccharide derivative widely used in the pharmaceutical industry as an excipient to improve the solubility, stability, and bioavailability of active pharmaceutical ingredients.^{[1][2][3]} Its favorable safety profile is a key factor in its widespread application. This technical guide provides an in-depth overview of the preclinical safety and tolerability of HP β CD, summarizing key findings from a range of toxicological studies. The information is presented through structured data tables, detailed experimental protocols, and workflow diagrams to support drug development professionals in their research.

Quantitative Toxicology Data

The preclinical safety of HP β CD has been evaluated across various species and administration routes. The following tables summarize the quantitative data from these studies.

Single-Dose Toxicity Studies

Species	Route of Administration	Dose (mg/kg)	Key Findings	Reference
Mice	Intraperitoneal	Up to 10,000	Non-lethal, no toxicity observed.	[4]
Mice	Intravenous	Up to 2,000	Non-lethal.	[4]
Cynomolgus Monkey	Intravenous	10,000	Non-lethal.	[4]

Repeat-Dose Toxicity Studies

Species	Route of Administration	Duration	Dose Levels (mg/kg/day)	Key Findings	NOAEL (mg/kg/day)	Reference
Rat	Oral (Gavage)	7 days	2250, 4500	Loose feces at ≥ 2250 mg/kg/day. Minor increases in AST and ALT at 4500 mg/kg/day.	450	[5]
Rat	Oral (Gavage)	~90 days	500, 1000	Elevated transaminase (AST and ALT) levels.	<500	[6]
Rat	Oral (Diet)	1 year	500	No adverse effects reported.	500	[2]
Dog	Oral (Gavage)	1 month	2250	No effect dose.	2250	[4]
Dog	Oral	1 year	1000	No-observable-effect level.	1000	[7]
Rat	Intravenous	Subchronic	50, 100, 400	Minimal histological changes in urinary bladder, kidney, and	50	[8]

liver at 100

mg/kg. At

400 mg/kg,

decreased

body

weight,

hematologi

cal

changes,

and

increased

creatinine,

bilirubin,

and

transamina

ses were

observed.

Most

changes

were

reversible.

Fecal

changes

(loose and

soft stool)

in dogs

and

monkeys.

Not

explicitly

stated for

dogs and

monkeys.

[6]

Rat, Dog,
Monkey

Oral
(Gavage)

~90 days

500, 1000

Carcinogenicity Studies

Species	Route of Administration	Duration	Key Findings	Reference
Rat	Not specified	Not specified	Increased incidence of tumors in the pancreas and intestines, considered to be rat-specific. Reversible, non-carcinogenic changes in the urinary tract were also noted, which did not impair renal function.	[1][7]
Mice	Not specified	104 weeks	No effects attributed to HPβCD at 500 mg/kg.	[8]

Genotoxicity and Mutagenicity

HPβCD has been evaluated for its potential to cause genetic mutations and chromosomal damage. These studies are crucial for assessing the long-term safety of the excipient.

Assay Type	System	Finding	Reference
Mutagenicity	Not specified	Not mutagenic.	[1]
Genetic Toxicology	Not specified	No evidence of genotoxicity.	[4]

Reproductive and Developmental Toxicity Studies

Species	Route of Administration	Dosing Period	Dose Levels (mg/kg/day)	Key Findings	Reference
Rat	Oral	Gestation Days 6-16	Up to 400	No maternal toxicity, embryotoxicity, or teratogenicity.	[5] [9]
Rabbit	Oral	Gestation Days 6-18	1000	Slight maternal and embryotoxicity. No teratogenicity.	[8] [9]
Rat	Intravenous	Gestation Days 6-16	400	Slight maternal toxicity, but no adverse effects on offspring.	[5] [10]
Rabbit	Intravenous	Gestation Days 6-18	Up to 400	No adverse effects.	[5] [10]
Rat	Oral	Premating and Gestation Days 0-7	500, 1000	No toxicity observed.	[11] [12]
Rabbit	Oral	Organogenesis	500, 1000	Maternal toxicity (stool changes, decreased food consumption and body weight gain). Evidence of	[11] [12]

abortion
secondary to
maternal
toxicity in one
animal at
each dose.

Experimental Protocols

Detailed methodologies are essential for the interpretation and replication of preclinical safety studies. Below are descriptions of typical experimental protocols for key studies.

90-Day Oral Toxicity Study in Rats

- Test System: Young adult rats (e.g., Sprague-Dawley or Wistar), with an equal number of males and females per group.
- Administration: HP β CD is administered daily by oral gavage. A control group receives the vehicle (e.g., water for injection).
- Dose Levels: At least three dose levels are used, plus a control group. Doses are selected based on acute toxicity data and are intended to identify a No-Observed-Adverse-Effect Level (NOAEL), a toxic dose, and intermediate doses. For HP β CD, doses of 500 and 1000 mg/kg/day have been used in such studies.[\[6\]](#)
- Observations:
 - Clinical Signs: Animals are observed daily for any signs of toxicity.
 - Body Weight and Food Consumption: Measured weekly.
 - Ophthalmology: Examinations are performed before the start of the study and at termination.
 - Clinical Pathology: Blood and urine samples are collected at specified intervals (e.g., at termination) for hematology, clinical chemistry (including liver and kidney function tests), and urinalysis.

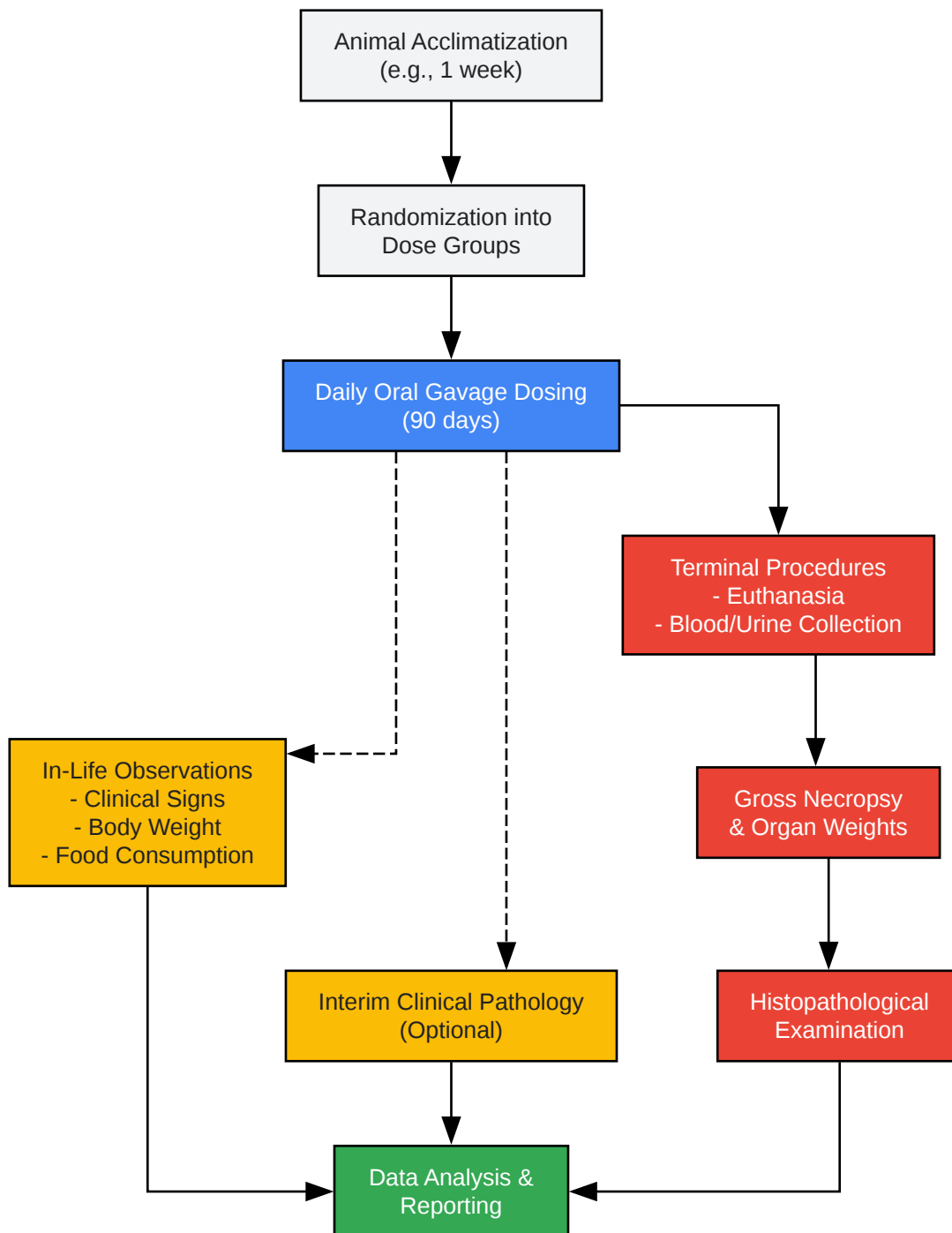
- Gross Pathology: At the end of the study, all animals are euthanized and subjected to a full necropsy. Organ weights are recorded.
- Histopathology: A comprehensive set of tissues from all animals in the control and high-dose groups are examined microscopically. Tissues from lower-dose groups may also be examined if treatment-related effects are seen at the high dose.
- Data Analysis: Statistical analysis is performed to compare the treatment groups with the control group.

Embryo-Fetal Developmental Toxicity Study in Rabbits

- Test System: Pregnant rabbits (e.g., New Zealand White).
- Administration: HP β CD is administered orally by gavage during the period of organogenesis (e.g., gestation days 6-18).
- Dose Levels: Multiple dose levels are tested, along with a control group. Doses up to 1000 mg/kg/day have been evaluated.[\[11\]](#)[\[12\]](#)
- Maternal Observations:
 - Clinical Signs: Does are observed daily for signs of toxicity.
 - Body Weight and Food Consumption: Monitored throughout the study.
- Fetal Evaluations:
 - Does are euthanized one day prior to parturition.
 - The number of corpora lutea, implantations, resorptions, and live and dead fetuses are recorded.
 - Fetuses are weighed and examined for external, visceral, and skeletal malformations and variations.

Visualizations

Experimental Workflow for a 90-Day Oral Toxicity Study



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Caption: Workflow of a typical 90-day oral toxicity study.

Conclusion

The extensive preclinical data available for **hydroxypropyl-beta-cyclodextrin** indicate that it is well-tolerated in multiple animal species, particularly when administered orally.[1][4][7] The most common finding with oral administration is gastrointestinal effects, such as soft stools, at high doses.[2][6] Intravenous administration has been associated with reversible histopathological changes in the lungs, liver, and kidneys at high doses.[1][7] Carcinogenicity studies in rats have shown findings that are considered species-specific.[1][7] Reproductive and developmental studies have not revealed significant teratogenic potential.[5][9] The established No-Observed-Adverse-Effect Levels from these comprehensive preclinical studies provide a strong foundation for the safe use of HP β CD in pharmaceutical formulations. Drug development professionals should consider the specific route of administration and dose when utilizing HP β CD in their formulations.

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